molecular formula C20H19NO4S B2872761 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)propanamide CAS No. 1448128-19-5

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)propanamide

Cat. No.: B2872761
CAS No.: 1448128-19-5
M. Wt: 369.44
InChI Key: CVSFZOFUWGUMPR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)propanamide is a synthetic organic compound with the molecular formula C20H19NO4S and a molecular weight of 369.4 g/mol [ citation:1 ]. Its structure features a 1,3-benzodioxole ring system connected via an oxygen ether linkage to a but-2-yn-1-yl chain, which is in turn linked to a propanamide core with a phenylthio substituent. Research Significance and Potential Applications The 1,3-benzodioxole moiety is a privileged structure in medicinal chemistry and chemical biology, known for its presence in compounds with diverse bioactivities. Recent research has highlighted derivatives containing the N-(benzo[d][1,3]dioxol-5-yl) group as a promising scaffold for the development of novel auxin receptor agonists [ citation:3 ]. These compounds, such as the research molecule K-10, have demonstrated a remarkable ability to promote root growth in plants by acting as potent agonists of the Transport Inhibitor Response 1 (TIR1) receptor, with activity far exceeding that of traditional auxins like NAA (1-naphthylacetic acid) [ citation:3 ]. Furthermore, the 1,3-benzodioxole ring is a key structural component of established bioactive molecules like the antiepileptic drug stiripentol, which is also being investigated for its inhibitory activity against the enzyme lactate dehydrogenase (LDH) [ citation:10 ]. The unique molecular architecture of this compound, combining the benzodioxole system with an alkyne linker and thioether group, makes it a valuable chemical tool for researchers exploring new agrochemicals, enzyme inhibitors, and probing biological signaling pathways. Usage Note This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c22-20(10-13-26-17-6-2-1-3-7-17)21-11-4-5-12-23-16-8-9-18-19(14-16)25-15-24-18/h1-3,6-9,14H,10-13,15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSFZOFUWGUMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)propanamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized from catechol and formaldehyde under acidic conditions to form the dioxole ring.

    Attachment of the But-2-yn-1-yl Linker: The but-2-yn-1-yl group can be introduced via a Sonogashira coupling reaction, using an alkyne and an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Formation of the Phenylthio Group: This step involves the thiolation of a suitable precursor, often using thiophenol and a base such as sodium hydride.

    Amidation Reaction: The final step is the formation of the propanamide group, typically achieved through an amidation reaction between the intermediate and an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane.

    Substitution: The benzo[d][1,3]dioxole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as bromine or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated or nitrated derivatives of the benzo[d][1,3]dioxole ring.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)propanamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the benzo[d][1,3]dioxole and phenylthio groups suggests possible interactions with biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its structural features make it suitable for incorporation into polymers or as a precursor for advanced materials.

Mechanism of Action

The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)propanamide exerts its effects is largely dependent on its interaction with molecular targets. The benzo[d][1,3]dioxole moiety can engage in π-π stacking interactions, while the phenylthio group can form hydrogen bonds or engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways and leading to the compound’s observed effects.

Comparison with Similar Compounds

Data Tables

Table 1: Selected Analogues and Properties
Compound Class Example Substituent Yield (%) Melting Point (°C) C% (calc/exp) N% (calc/exp) Reference
Piperazine (Cl-substituted) 4-(2-Chlorophenyl) 78 176–177 62.25/62.41 5.38/5.24
Piperazine (CF₃-substituted) 4-(4-Trifluoromethylphenyl) 55 176–177 61.18/61.49 5.28/5.19
Piperidine (methylcarbamoyl) 4-Fluoro-3-(methylcarbamoyl) 85 N/A N/A N/A
Propanamide (thiazole-oxadiazole) 2-Amino-1,3-thiazol-4-yl N/A N/A N/A N/A

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(phenylthio)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features:

  • Benzo[d][1,3]dioxole moiety : Known for its electron-rich nature, enhancing biological interactions.
  • But-2-yn-1-yl linker : Provides flexibility and reactivity.
  • Phenylthio group : May contribute to the compound's interaction with biological targets.

The molecular formula is C20H19N2O4SC_{20}H_{19}N_{2}O_{4}S with a molecular weight of approximately 389.44 g/mol.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives containing the benzo[d][1,3]dioxole structure exhibit significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundHepG22.38
Doxorubicin (Control)HepG27.46
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-benzoxazoleacetamideHCT1161.54

These findings suggest that the compound may act as a potent inhibitor of cancer cell proliferation, particularly in liver cancer cells.

The mechanisms by which this compound exerts its biological effects include:

  • EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), a key player in cancer cell signaling pathways.
  • Apoptosis Induction : Studies using annexin V-FITC assays have shown that treatment with this compound can lead to increased apoptosis in cancer cells.
  • Cell Cycle Arrest : Flow cytometry analyses reveal that the compound can induce cell cycle arrest at specific phases (G1 and G2-M), similar to established chemotherapeutics like Doxorubicin .

Study on Anticancer Properties

In a study evaluating various benzodioxole derivatives, including our compound of interest, it was found that those with amide functionalities exhibited enhanced cytotoxicity against liver cancer cell lines (HepG2). The IC50 values indicated strong activity compared to standard treatments .

Antioxidant Activity

In addition to anticancer properties, some derivatives of this compound have demonstrated antioxidant activity through in vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl). This suggests potential applications in combating oxidative stress-related diseases .

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